Abscisic aldehyde

Vue d'ensemble

Description

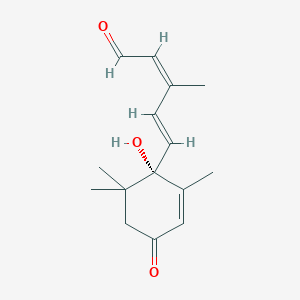

Abscisic aldehyde is an intermediate compound in the biosynthesis of the plant hormone abscisic acid. It plays a crucial role in the regulation of various physiological processes in plants, including seed dormancy, stomatal closure, and stress responses. The chemical formula of this compound is C15H20O3, and it is produced by the dehydrogenation of xanthoxin, followed by selective oxidation by this compound oxygenase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of abscisic aldehyde typically involves the dehydrogenation of xanthoxin by xanthoxin dehydrogenases, which are NAD+ dependent short-chain dehydrogenases. This is followed by selective oxidation by this compound oxygenase .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily studied in the context of plant physiology and biochemistry. the synthesis methods used in laboratory settings can be scaled up for industrial applications if needed.

Types of Reactions:

Common Reagents and Conditions:

Reduction: Common reducing agents for aldehydes include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products:

Applications De Recherche Scientifique

Biosynthesis of Abscisic Acid

Abscisic aldehyde is synthesized from xanthoxin through the action of enzymes such as aldehyde oxidase (AO). This conversion is pivotal as ABA plays a critical role in regulating plant responses to environmental stresses, including drought and salinity. Research indicates that ABAld can be oxidized to ABA by the enzyme this compound oxidase (AAO), which is essential for maintaining plant homeostasis under stress conditions .

Role in Plant Stress Responses

Drought Tolerance : ABAld is integral to the synthesis of ABA, which helps plants cope with drought stress by inducing stomatal closure, thereby reducing water loss. Studies have shown that increased levels of ABAld correlate with enhanced drought tolerance in various species, including Arabidopsis thaliana and Zea mays (maize) .

Gene Expression Regulation : The presence of ABAld influences the expression of stress-responsive genes. For instance, it has been demonstrated that ABAld can modulate the expression of genes associated with oxidative stress responses, thereby enhancing plant resilience to environmental challenges .

Agricultural Applications

Plant Growth Regulators : The manipulation of ABA signaling pathways using ABAld analogues has been explored as a strategy to improve crop resilience. Research has identified various structural analogues that mimic ABA's action, providing potential applications in agriculture to enhance crop performance under adverse conditions .

Seed Germination and Development : this compound plays a role in regulating seed dormancy and germination. By controlling the levels of ABAld and its conversion to ABA, researchers can influence seed development and germination rates, which is critical for agricultural productivity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| González-Guzmán et al. (2004) | Arabidopsis thaliana | Demonstrated that AO3 enzyme converts ABAld into ABA, linking it to drought stress response mechanisms. |

| Colasuonno et al. (2017) | Wheat | Found that ABAld accumulation correlates with carotenoid pigment accumulation during stress conditions, indicating its role in stress signaling pathways. |

| Shi et al. (2021) | Rice | Showed that ABAld levels are crucial for maintaining ABA production in response to drought stress across various plant tissues. |

Mécanisme D'action

Abscisic aldehyde exerts its effects primarily through its conversion to abscisic acid. The mechanism involves:

Binding to Receptors: Abscisic acid binds to specific receptors on the surface of plant cells, initiating a signaling cascade.

Signal Transduction: This signaling cascade involves the activation of various protein kinases and phosphatases, leading to changes in gene expression and physiological responses.

Physiological Effects: The ultimate effects include stomatal closure, seed dormancy, and enhanced stress tolerance.

Comparaison Avec Des Composés Similaires

Xanthoxin: A precursor to abscisic aldehyde in the biosynthetic pathway of abscisic acid.

Abscisic Acid: The final product of the biosynthetic pathway, with similar physiological roles but more direct effects.

Strigolactones: Another class of plant hormones that interact with abscisic acid in regulating plant responses to environmental stresses.

Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of abscisic acid. While other compounds like xanthoxin and strigolactones also play roles in plant stress responses, this compound’s specific function in the conversion to abscisic acid distinguishes it from these other compounds .

Activité Biologique

Abscisic aldehyde (ABAld) is a crucial compound in the biosynthesis of abscisic acid (ABA), a plant hormone that plays a significant role in various physiological processes, particularly in response to environmental stress. This article explores the biological activity of this compound, its metabolic pathways, and its implications in plant biology, supported by data tables and relevant research findings.

Overview of this compound

This compound is synthesized from xanthoxin, which is derived from carotenoids through the action of 9-cis-epoxycarotenoid dioxygenase (NCED). The conversion of ABAld to ABA is catalyzed by this compound oxidase (AAO), specifically the AAO3 isoform in Arabidopsis thaliana . This conversion is critical as ABA is involved in seed development, dormancy, and adaptive responses to abiotic stresses such as drought and salinity .

Metabolic Pathways

The biosynthesis of ABA from ABAld involves several key steps:

- Synthesis of Xanthoxin : Catalyzed by NCED from 9′-cis-violaxanthin and 9′-cis-neoxanthin.

- Conversion to this compound : Xanthoxin is converted to ABAld, which is then oxidized.

- Oxidation to Abscisic Acid : The final step involves the oxidation of ABAld by AAO3 to produce ABA.

This pathway highlights the importance of ABAld as an intermediate in ABA biosynthesis, making it a target for research into plant growth regulation and stress responses.

Biological Activities

This compound exhibits several biological activities that are essential for plant health:

- Seed Development and Dormancy : ABAld plays a pivotal role in regulating seed development and maintaining dormancy. Elevated levels of ABA during seed maturation are critical for desiccation tolerance and storage protein synthesis .

- Stress Response : The accumulation of ABAld under stress conditions (e.g., drought) leads to increased ABA levels, which help plants cope with water scarcity by promoting stomatal closure and reducing transpiration .

- Gene Expression Modulation : Studies have shown that ABAld influences the expression of genes related to stress responses, including those involved in osmotic adjustment and antioxidant production .

Research Findings

Recent studies have provided insights into the specific roles of this compound and its oxidase:

- AAO3 Functionality : Research indicates that AAO3 efficiently oxidizes ABAld with a low Km value (0.51 µM), demonstrating its high affinity for this substrate . This suggests that AAO3 is crucial for maintaining adequate levels of ABA during stress conditions.

- Genetic Studies : Mutants lacking functional AAO3 exhibit reduced levels of ABA, leading to wilty phenotypes and impaired seed germination under osmotic stress . These findings underscore the importance of this compound oxidation in plant stress tolerance.

Data Tables

The following table summarizes key findings related to the levels of this compound and its effects on various plant parameters:

| Plant Condition | Wild Type (Col) | aao3-2 Mutant | aao3-3 Mutant |

|---|---|---|---|

| Dry Seeds (ABA Level) | 151 ± 15 µg/g | 52 ± 9 µg/g | 57 ± 10 µg/g |

| After NaCl Treatment | 250 ± 20 µg/g | 83 ± 10 µg/g | 91 ± 12 µg/g |

| Turgid Leaves (ABA Level) | 103 ± 13 µg/g | 30 ± 3 µg/g | 35 ± 5 µg/g |

| Wilted Leaves (ABA Level) | 811 ± 76 µg/g | 112 ± 15 µg/g | 162 ± 16 µg/g |

This table illustrates the significant reduction in ABA levels in mutants deficient in AAO3 compared to wild-type plants, highlighting the enzyme's role in regulating hormonal balance during stress.

Case Studies

- Drought Stress Response : In a controlled experiment, Arabidopsis plants subjected to drought conditions exhibited increased levels of both ABAld and ABA. The expression of AAO3 was significantly upregulated within hours of dehydration, indicating its role in rapid hormonal adjustment .

- Seed Germination Studies : A comparative analysis showed that seeds treated with exogenous ABAld had improved germination rates under osmotic stress compared to untreated controls. This suggests that ABAld can mimic some effects of ABA, providing insights into its potential application as a growth regulator .

Propriétés

IUPAC Name |

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-KICRZJJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045385 | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41944-86-9 | |

| Record name | Abscisic aldehyde, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABSCISIC ALDEHYDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of abscisic aldehyde in plants?

A1: this compound is the penultimate precursor to abscisic acid (ABA) in the major biosynthetic pathway found in higher plants. [, ] It is converted to ABA by the enzyme this compound oxidase (AAO). []

Q2: How does the conversion of xanthoxin to abscisic acid occur?

A2: The conversion is a two-step process. First, xanthoxin is converted to this compound by the enzyme xanthoxin oxidase. Then, this compound is oxidized to abscisic acid by this compound oxidase (AAO). []

Q3: Which enzyme catalyzes the final step in ABA biosynthesis?

A3: The enzyme aldehyde oxidase (AO), specifically the isoform AOδ encoded by the AAO3 gene, catalyzes the oxidation of this compound to ABA. [, ]

Q4: Are there alternative pathways for ABA biosynthesis involving this compound?

A4: Yes, a minor shunt pathway exists where this compound is first converted to trans-abscisic alcohol, which is then oxidized to ABA by a P-450 monooxygenase. This pathway is particularly important in ABA-deficient mutants with impaired this compound oxidation. []

Q5: What is the significance of the ABA2 gene in ABA biosynthesis?

A6: The ABA2 gene encodes a short-chain dehydrogenase/reductase that catalyzes the conversion of xanthoxin to this compound, a crucial step in ABA biosynthesis. [] Mutants in the ABA2 gene, like sre and sañ, show osmotolerance during germination, highlighting the importance of ABA2 in ABA production. []

Q6: How is the molybdenum cofactor (MoCo) related to this compound oxidation?

A7: MoCo is a vital component of aldehyde oxidase, the enzyme responsible for converting this compound to ABA. [] The barley mutant Az34, deficient in MoCo, exhibits low ABA levels and lacks aldehyde oxidase activity, emphasizing MoCo's importance in this process. []

Q7: How do environmental stresses impact the expression of genes involved in ABA biosynthesis?

A8: Drought stress in rice leads to increased expression of the this compound oxidase genes AAO3-1 and AAO3-2, indicating their role in ABA accumulation during stress. [] Similarly, dehydration in Arabidopsis induces the expression of AAO3 in guard cells, highlighting the localized ABA synthesis in response to water stress. []

Q8: Are there any feedback mechanisms regulating ABA biosynthesis?

A9: Yes, inducing the expression of NCED6, another ABA biosynthetic gene, leads to upregulation of other NCEDs, ZEAXANTHIN EPOXIDASE, and AAO3, suggesting positive feedback loops within the pathway. []

Q9: How does salicylic acid (SA) influence ABA biosynthesis?

A10: SA pre-treatment in tomatoes enhances the activity of this compound oxidase, leading to increased ABA accumulation, particularly in the roots. This contributes to improved salt stress tolerance in SA-treated plants. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.